(5E)-1-(3-bromophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
The compound “(5E)-1-(3-bromophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule featuring multiple functional groups, including a bromophenyl group, a hydroxy-methoxy-nitrophenyl group, and a sulfanylidene-diazinane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Synthesis of the Hydroxy-Methoxy-Nitrophenyl Intermediate: This can be achieved by nitration of a methoxyphenol followed by reduction and further functionalization.
Coupling Reactions: The two intermediates can be coupled using a suitable cross-coupling reaction, such as Suzuki or Heck coupling.
Formation of the Diazinane-Dione Core: This step involves the cyclization of the coupled product under specific conditions to form the diazinane-dione core.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO₄
Reduction: H₂/Pd, LiAlH₄, NaBH₄
Substitution: NaOH, KCN, NH₃
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use in the development of new therapeutic agents.
Industry
Materials Science:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with enzymes or receptors, while the diazinane-dione core can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
The presence of the bromine atom in the bromophenyl group can lead to unique reactivity and interactions compared to its chloro and fluoro analogs. This can result in different biological activities and applications.
Properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O6S/c1-28-14-7-9(6-13(15(14)23)22(26)27)5-12-16(24)20-18(29)21(17(12)25)11-4-2-3-10(19)8-11/h2-8,23H,1H3,(H,20,24,29)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQMUMWNGHMRIN-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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